molecular formula C16H21BrF3N3O B10906766 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B10906766
M. Wt: 408.26 g/mol
InChI Key: GNTNPYISEDEZQG-UHFFFAOYSA-N
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Description

N~1~-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: is a complex organic compound featuring a bicyclic structure and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane moiety can be synthesized via a Diels-Alder reaction between cyclopentadiene and ethylene.

    Pyrazole Ring Construction: The pyrazole ring is often formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Bromination and Trifluoromethylation:

    Coupling Reaction: The final step involves coupling the bicyclic intermediate with the substituted pyrazole through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic and pyrazole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromine and trifluoromethyl groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids depending on the site of oxidation.

    Reduction: Conversion of bromine to hydrogen or trifluoromethyl to methyl groups.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure and pyrazole ring are common motifs in bioactive molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may confer specific biological activities, making it a candidate for drug discovery programs targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure could provide rigidity and specificity in binding, while the pyrazole ring might engage in hydrogen bonding or π-π interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
  • N~1~-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-[4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Uniqueness

Compared to similar compounds, N1-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the specific combination of a bromine atom and a trifluoromethyl group on the pyrazole ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21BrF3N3O

Molecular Weight

408.26 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C16H21BrF3N3O/c1-8(12-6-10-3-4-11(12)5-10)21-13(24)7-23-9(2)14(17)15(22-23)16(18,19)20/h8,10-12H,3-7H2,1-2H3,(H,21,24)

InChI Key

GNTNPYISEDEZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(C)C2CC3CCC2C3)C(F)(F)F)Br

Origin of Product

United States

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